Cas no 1500962-93-5 (1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,5-dimethyl-)
![1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,5-dimethyl- structure](https://ja.kuujia.com/scimg/cas/1500962-93-5x500.png)
1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,5-dimethyl- 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,5-dimethyl-
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- MDL: MFCD22399093
- インチ: 1S/C7H7ClN4/c1-4-10-5-3-9-12(2)6(5)7(8)11-4/h3H,1-2H3
- InChIKey: XJAUVZUFRYLSCF-UHFFFAOYSA-N
- ほほえんだ: C1(C)=NC(Cl)=C2N(C)N=CC2=N1
1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,5-dimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 223652-1g |
7-Chloro-1,5-dimethyl-1H-pyrazolo[4,3-d]pyrimidine, 95% min |
1500962-93-5 | 95% | 1g |
$2058.00 | 2023-09-06 | |
Matrix Scientific | 223652-500mg |
7-Chloro-1,5-dimethyl-1H-pyrazolo[4,3-d]pyrimidine, 95% min |
1500962-93-5 | 95% | 500mg |
$1365.00 | 2023-09-06 |
1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,5-dimethyl- 関連文献
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,5-dimethyl-に関する追加情報
1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,5-dimethyl- (CAS No. 1500962-93-5): A Comprehensive Overview
1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,5-dimethyl-, identified by its CAS number 1500962-93-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its versatile structural framework and potential biological activities. This compound belongs to the pyrazolopyrimidine class, a scaffold that is widely recognized for its role in the development of various therapeutic agents. The presence of a chloro substituent at the 7-position and methyl groups at the 1 and 5 positions enhances its pharmacological profile, making it a promising candidate for further investigation.
The< strong>1H-Pyrazolo[4,3-d]pyrimidine core structure is characterized by a fused ring system consisting of a pyrazole ring linked to a pyrimidine ring. This particular arrangement facilitates interactions with biological targets, such as enzymes and receptors, which are crucial for modulating cellular processes. The< strong>7-chloro-1,5-dimethyl modification introduces electronic and steric effects that can influence the compound's binding affinity and selectivity. Such modifications are often employed in medicinal chemistry to optimize drug-like properties.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrazolopyrimidine derivatives. These compounds have shown promise in various preclinical studies as inhibitors of kinases and other enzymes involved in cancer progression. The< strong>CAS No. 1500962-93-5 identifier ensures precise chemical characterization and tracking of this compound throughout its synthesis, development, and application phases.
One of the most compelling aspects of< strong>1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,5-dimethyl- is its potential as an antitumor agent. Studies have demonstrated that derivatives of this compound can disrupt signaling pathways that are essential for cell proliferation and survival. The chloro substituent at the 7-position plays a critical role in enhancing the compound's ability to interact with target proteins. This interaction often leads to inhibition of key enzymes such as tyrosine kinases, which are overexpressed in many cancerous cells.
The< strong>methyl groups at the 1 and 5 positions contribute to the overall stability and solubility of the compound, which are important factors for its formulation into viable pharmaceutical products. Additionally, these substituents can influence the electronic properties of the molecule, affecting its binding affinity and metabolic stability. The combination of these features makes< strong>1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,5-dimethyl- an attractive scaffold for further derivatization and optimization.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of< strong>CAS No. 1500962-93-5 derivatives with greater accuracy. Molecular docking studies have identified potential binding pockets on target proteins where this compound can exert its effects. These studies not only provide insights into the mechanism of action but also guide the design of more potent analogs.
The synthesis of< strong>1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,5-dimethyl- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between hydrazines and β-ketoesters or β-ketoamides, followed by functional group transformations such as chlorination and methylation. The availability of efficient synthetic methodologies is crucial for scaling up production and conducting large-scale pharmacological evaluations.
In conclusion, 1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,5-dimethyl-, with its CAS number 1500962-93-5, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities make it a valuable tool for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new therapeutic applications for this compound and its derivatives, it is likely to remain a cornerstone in medicinal chemistry research.
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